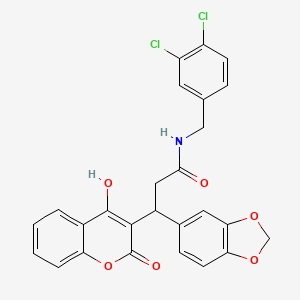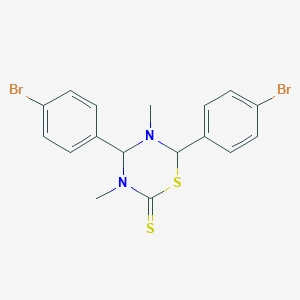
3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-il)-N-(3,4-diclorobencil)-3-(4-hidroxi-2-oxo-2H-croman-3-il)propanamida es un compuesto orgánico complejo que presenta una combinación de grupos benzodioxol, diclorobencil e hidroxicromenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1,3-benzodioxol-5-il)-N-(3,4-diclorobencil)-3-(4-hidroxi-2-oxo-2H-croman-3-il)propanamida normalmente implica múltiples pasos:
Formación de la porción benzodioxol: Esto se puede lograr mediante la ciclización de catecol con formaldehído.
Síntesis del intermedio diclorobencil: Esto implica la cloración del alcohol bencílico para introducir los grupos dicloro.
Acoplamiento del grupo hidroxicromenil: El grupo cromenil se puede sintetizar a través de la condensación de Pechmann de resorcinol con acetoacetato de etilo.
Reacción de acoplamiento final: El paso final implica el acoplamiento de amida de los intermedios benzodioxol, diclorobencil e hidroxicromenil en condiciones tales como el uso de agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y DMAP (4-dimetilaminopiridina).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de cribado de alto rendimiento para identificar los catalizadores y reactivos más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo de la porción cromenil.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.
Sustitución: Las condiciones para la sustitución electrófila normalmente implican el uso de ácidos o bases fuertes, dependiendo de la reacción específica.
Productos principales
Oxidación: Los productos pueden incluir quinonas o ácidos carboxílicos.
Reducción: Alcoholes o aminas, dependiendo de los grupos funcionales específicos reducidos.
Sustitución: Diversos compuestos aromáticos sustituidos, dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías y mecanismos de reacción.
Biología
En la investigación biológica, este compuesto se puede estudiar por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Sus características estructurales sugieren que podría actuar como un inhibidor o modulador de enzimas o receptores específicos.
Medicina
Médicamente, 3-(1,3-benzodioxol-5-il)-N-(3,4-diclorobencil)-3-(4-hidroxi-2-oxo-2H-croman-3-il)propanamida podría investigarse por sus posibles efectos terapéuticos. Puede exhibir propiedades antiinflamatorias, anticancerígenas o antimicrobianas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como precursor para la síntesis de otros compuestos valiosos. Sus propiedades químicas únicas pueden prestarse a aplicaciones en ciencia de materiales o catálisis.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En un contexto biológico, puede interactuar con enzimas o receptores específicos, inhibiendo o modulando su actividad. Los grupos benzodioxol y cromenil sugieren posibles interacciones con aminoácidos aromáticos en proteínas, mientras que el grupo diclorobencil puede mejorar la afinidad de unión a través de interacciones hidrofóbicas.
Comparación Con Compuestos Similares
Compuestos similares
3-(1,3-benzodioxol-5-il)-N-bencil-3-(4-hidroxi-2-oxo-2H-croman-3-il)propanamida: Estructura similar pero carece de los grupos dicloro.
3-(1,3-benzodioxol-5-il)-N-(3,4-dimetoxi-bencil)-3-(4-hidroxi-2-oxo-2H-croman-3-il)propanamida: Estructura similar pero con grupos metoxi en lugar de grupos cloro.
Singularidad
La presencia de los grupos dicloro en 3-(1,3-benzodioxol-5-il)-N-(3,4-diclorobencil)-3-(4-hidroxi-2-oxo-2H-croman-3-il)propanamida puede mejorar su afinidad de unión y especificidad para ciertos objetivos biológicos. Esto lo hace potencialmente más efectivo en ciertas aplicaciones en comparación con sus análogos.
Propiedades
Fórmula molecular |
C26H19Cl2NO6 |
|---|---|
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[(3,4-dichlorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C26H19Cl2NO6/c27-18-7-5-14(9-19(18)28)12-29-23(30)11-17(15-6-8-21-22(10-15)34-13-33-21)24-25(31)16-3-1-2-4-20(16)35-26(24)32/h1-10,17,31H,11-13H2,(H,29,30) |
Clave InChI |
LNLIIKXOJYNXBQ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5OC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11049340.png)
![1-(4-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11049342.png)
![4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11049358.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049362.png)
![2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide](/img/structure/B11049369.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049392.png)
![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)
![Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate](/img/structure/B11049401.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11049407.png)

